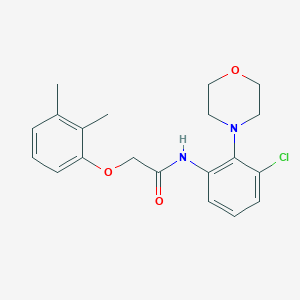![molecular formula C20H16Cl2N2O4 B244434 N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B244434.png)
N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide, commonly known as "DCPPF", is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
DCPPF acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to the receptor, DCPPF prevents the activation of downstream signaling pathways that are involved in various neurological disorders. In cancer cells, DCPPF inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DCPPF has been shown to have various biochemical and physiological effects, including the inhibition of glutamate-induced calcium influx, the modulation of synaptic plasticity, and the regulation of dopamine release. In cancer cells, DCPPF induces the downregulation of various oncogenes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using DCPPF in lab experiments is its high selectivity for the mGluR5 receptor, which allows for the specific targeting of this receptor without affecting other receptors. However, one of the limitations of using DCPPF is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of DCPPF, including the development of new drugs based on DCPPF, the investigation of its potential applications in other fields such as immunology and infectious diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of DCPPF in vivo and in clinical trials.
合成法
DCPPF can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with propionyl chloride to form 2,4-dichlorophenylpropanoic acid. This acid is then reacted with 4-aminophenol to form the corresponding amide. The amide is then further reacted with furfurylamine to form DCPPF.
科学的研究の応用
DCPPF has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DCPPF has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. In cancer research, DCPPF has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In drug discovery, DCPPF has been used as a lead compound to develop new drugs with improved efficacy and selectivity.
特性
分子式 |
C20H16Cl2N2O4 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
N-[4-[2-(2,4-dichlorophenoxy)propanoylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-12(28-17-9-4-13(21)11-16(17)22)19(25)23-14-5-7-15(8-6-14)24-20(26)18-3-2-10-27-18/h2-12H,1H3,(H,23,25)(H,24,26) |
InChIキー |
OCMJHHJBZKNVLD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2)OC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2)OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
![5-nitro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B244352.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244355.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244361.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244362.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide](/img/structure/B244366.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244368.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244370.png)


![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)